molecular formula C3H8OS B027887 3-Mercapto-1-propanol CAS No. 19721-22-3

3-Mercapto-1-propanol

Cat. No. B027887
CAS RN: 19721-22-3
M. Wt: 92.16 g/mol
InChI Key: SHLSSLVZXJBVHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Mercapto-1-propanol and its derivatives involves reactions with metal complexes to yield bridged dimeric species, demonstrating its ability to act as a bidentate ligand. For example, reaction with cobalt, copper, and silver complexes in tetrahydrofuran produces dimeric species showcasing the versatility of 3-Mercapto-1-propanol in coordination chemistry (Shakir, Kumar, & Varkey, 1992).

Molecular Structure Analysis

The molecular structure of 3-Mercapto-1-propanol has been explored through its interaction with group 4 metallocene derivatives, illustrating the compound's ability to form monomeric chelate complexes. These interactions highlight the significant bonding characteristics, such as strong Zr-O π bonding, indicating the compound's structural flexibility and reactivity (Chen & Gau, 1995).

Chemical Reactions and Properties

3-Mercapto-1-propanol participates in various chemical reactions, including the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit phase separation based on the thiol concentration, suggesting the compound's ability to create organized molecular structures on surfaces (Hobara & Kakiuchi, 2001).

Physical Properties Analysis

The adsorption behaviors of 3-Mercapto-1-propanol on gold surfaces have been studied, revealing insights into its surface coverage and potential for forming ordered adlattices. These studies help understand the physical interactions and stability of the compound when bound to metal surfaces, providing a foundation for its applications in surface chemistry (Jian et al., 2009).

Safety And Hazards

3-Mercapto-1-propanol is classified as a combustible liquid and is toxic if swallowed or in contact with skin . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-sulfanylpropan-1-ol
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InChI

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2
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InChI Key

SHLSSLVZXJBVHE-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CS
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Molecular Formula

C3H8OS
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DSSTOX Substance ID

DTXSID3051836
Record name 3-Mercapto-1-propanol
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Molecular Weight

92.16 g/mol
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Physical Description

Clear colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 3-Mercapto-1-propanol
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Product Name

3-Mercapto-1-propanol

CAS RN

19721-22-3, 63947-56-8
Record name 3-Mercapto-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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